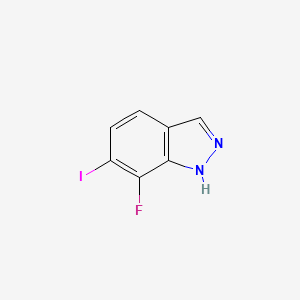

7-Fluoro-6-iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-6-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-6-5(9)2-1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRUDPCLWFJJDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NN2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Fluoro-6-iodo-1H-indazole CAS 2227272-43-5 chemical properties

CAS Number: 2227272-43-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Fluoro-6-iodo-1H-indazole. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][2] The indazole nucleus is a key structural motif in numerous therapeutic agents, often acting as a bioisostere of indole or benzimidazole.[3] The diverse pharmacological profiles of indazole derivatives have established them as critical intermediates in the synthesis of novel drugs.[2][3]

The introduction of halogen substituents, such as fluorine and iodine, onto the indazole core can significantly modulate the molecule's physicochemical and biological properties. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[4] The larger and more polarizable iodine atom can introduce specific interactions with target proteins and also serves as a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[5]

Physicochemical Properties of this compound

Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be inferred from closely related analogs.

| Property | Inferred Value | Basis for Inference |

| Molecular Formula | C7H4FIN2 | |

| Molecular Weight | 278.02 g/mol | |

| Appearance | Likely a solid, potentially a yellow or brown crystalline powder. | Based on the appearance of 6-iodo-1H-indazole and 6-Fluoro-3-iodo-indazole.[6][7] |

| Melting Point | Expected to be relatively high, likely >200 °C. | 6-iodo-1H-indazole has a melting point of 207-211 °C.[8][9] |

| Solubility | Expected to have low solubility in water and better solubility in organic solvents like DMSO and methanol. | Based on the reported solubility of 6-iodo-1H-indazole.[8] |

| pKa | Estimated to be around 11-13. | The pKa of 5-fluoro-3-iodo-1H-indazole is predicted to be 10.94, and that of 6-iodo-1H-indazole is predicted to be 12.96.[8][10] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available, the following are predictions based on analogous structures.

¹H NMR

The proton NMR spectrum is expected to show signals for the three aromatic protons and the N-H proton of the indazole ring. The coupling patterns will be influenced by the fluorine and iodine substituents. For comparison, the ¹H NMR of 5-fluoro-3-iodo-1H-indazole in DMSO-d6 shows a characteristic downfield signal for the N-H proton (around 13.64 ppm) and distinct multiplets for the aromatic protons.[10]

¹³C NMR

The carbon NMR spectrum will display seven distinct signals for the carbon atoms of the indazole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms.

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M+) at m/z 278, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

A plausible synthetic route to this compound can be proposed based on established methods for the synthesis of halogenated indazoles. A common strategy involves the direct iodination of a fluoro-indazole precursor.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Hypothetical)

-

Dissolution: Dissolve 7-fluoro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add potassium hydroxide followed by the portion-wise addition of iodine at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction and purify the crude product by column chromatography to yield this compound.

This proposed synthesis is analogous to the reported synthesis of 5-fluoro-3-iodo-1H-indazole from 5-fluoro-1H-indazole.[10]

The reactivity of this compound is expected to be characteristic of halogenated indazoles. The iodine atom at the 6-position provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse functional groups at this position. The indazole N-H can undergo N-alkylation or N-arylation.

Applications in Research and Drug Discovery

Substituted indazoles are of significant interest in drug discovery due to their ability to act as potent and selective inhibitors of various protein kinases.[11] For instance, indazole derivatives have been investigated as inhibitors of VEGFR-2, which is implicated in tumor angiogenesis.[11] The specific substitution pattern of 7-fluoro and 6-iodo may confer unique pharmacological properties, making it a valuable building block for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The compound could be utilized in the development of treatments for cancer and other proliferative diseases.[12]

Caption: Potential applications of this compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on related iodo- and fluoro-indazoles, the following precautions should be taken:

-

Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13] May cause respiratory irritation.[13]

-

Precautionary Statements (Inferred): Wear protective gloves, protective clothing, eye protection, and face protection.[14] Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

It is recommended to handle this compound in a well-ventilated fume hood and to consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

This compound is a halogenated indazole derivative with significant potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is limited, its chemical properties, reactivity, and potential applications can be reasonably inferred from its structural analogs. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

-

Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole. Retrieved February 3, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 30). The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use. Retrieved February 3, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

MDPI. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved February 3, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-iodo-1H-indazole. PubChem. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

National Center for Biotechnology Information. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Retrieved February 3, 2026, from [Link]

-

Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 9. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 10. 5-Fluoro-3-iodo-1H-indazole | 858629-06-8 [chemicalbook.com]

- 11. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 12. WO2021127561A1 - Isoindolinone and indazole compounds for the degradation of egfr - Google Patents [patents.google.com]

- 13. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]

A Technical Guide to 7-Fluoro-6-iodo-1H-indazole: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted indazoles are a cornerstone of modern medicinal chemistry, recognized for their versatile biological activities and their role as privileged scaffolds in numerous therapeutic agents.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 7-Fluoro-6-iodo-1H-indazole. The strategic placement of both a fluorine and an iodine atom on the indazole core creates a molecule of significant interest for drug discovery. The fluorine atom can enhance metabolic stability and modulate binding affinity, while the iodine atom serves as a crucial synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions. This document provides a comprehensive overview of its physicochemical properties, outlines a logical synthetic strategy, details its application in key synthetic transformations, and discusses essential safety considerations.

Physicochemical and Structural Properties

The fundamental characteristics of this compound are pivotal for its application in synthesis and drug design. While this specific isomer is not extensively documented in public databases, its properties can be reliably predicted based on its constituent parts.

Core Data

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₄FIN₂ | - |

| Molecular Weight | 262.02 g/mol | Calculated |

| IUPAC Name | This compound | - |

| CAS Number | Not assigned | - |

| Topological Polar Surface Area | 28.7 Ų | Predicted |

| Physical Form | Expected to be a solid at room temperature | Inferred from related compounds[4][5] |

Chemical Structure

The structural arrangement of this compound, featuring a fused benzene and pyrazole ring system, is the source of its unique chemical reactivity and biological potential.

Caption: 2D representation of this compound.

Significance in Medicinal Chemistry

The indazole scaffold is a bioisostere of indole and phenol, making it a valuable building block in drug discovery.[6] It is a privileged structure found in numerous kinase inhibitors, where it often forms critical hydrogen bond interactions with the hinge region of the enzyme's active site.[6]

-

Fluorine Substitution: The introduction of a fluorine atom at the 7-position is a well-established strategy in medicinal chemistry. It can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate. Furthermore, its high electronegativity can alter the acidity of the N-H proton and influence binding interactions with target proteins.

-

Iodine as a Synthetic Handle: The iodine at the 6-position is the key to synthetic diversification. Unlike chlorine or bromine, the carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions. This allows for the efficient and late-stage introduction of a wide array of chemical moieties (e.g., aryl, heteroaryl, alkyl, and amine groups), which is essential for structure-activity relationship (SAR) studies.

Proposed Synthesis and Key Reactions

Proposed Synthetic Workflow

The most logical approach involves a two-step process starting from the commercially available 6-bromo-7-fluoro-1H-indazole. This strategy leverages a Finkelstein-type halogen exchange reaction, a reliable method for converting aryl bromides to the more reactive aryl iodides.

Caption: Proposed synthesis via copper-catalyzed halogen exchange.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar synthesis of 6-iodo-1H-indazole from its bromo-analogue.[7]

-

Reactor Setup: To a dry, three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromo-7-fluoro-1H-indazole (1.0 eq), potassium iodide (KI, 3.0 eq), and copper(I) iodide (CuI, 0.1 eq).

-

Solvent and Ligand Addition: Add anhydrous 1,4-dioxane as the solvent, followed by the ligand N,N'-dimethylethylenediamine (0.2 eq). The ligand is crucial as it stabilizes the copper catalyst and facilitates the halogen exchange.

-

Reaction: Heat the mixture to reflux (approximately 101 °C) and maintain for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the filter cake with ethyl acetate.

-

Extraction: Combine the filtrates and wash with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final product.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of the iodine substituent is to serve as an efficient coupling partner. The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, fundamental to the synthesis of complex drug molecules.

Suzuki Coupling Workflow

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki Coupling

-

Inert Atmosphere: In a reaction vessel, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene, ethanol, and an aqueous solution of a base like sodium carbonate (Na₂CO₃, 2.0 M). The base is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Heat the mixture (e.g., to 80-100 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the coupled product.

Spectroscopic Characterization (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons and the N-H proton. The protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom (H-F coupling).

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons bonded to fluorine and iodine will have characteristic chemical shifts, and the C-F bond will result in observable C-F coupling constants.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, matching the calculated exact mass for C₇H₄FIN₂.[8]

Safety and Handling

While specific toxicity data for this compound is not available, related halogenated indazoles are classified with GHS hazard statements.[9] Prudent laboratory practice dictates handling this compound with care.

-

Hazards: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[9][10]

-

Precautions:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Conclusion

This compound represents a highly valuable and versatile building block for drug discovery and development. Its unique combination of a biologically significant indazole core, a metabolically robust fluorine substituent, and a synthetically versatile iodine handle makes it an attractive starting point for the synthesis of novel and complex molecular architectures. The synthetic and application protocols detailed in this guide provide a solid foundation for researchers to leverage this compound in their pursuit of new therapeutic agents.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. "The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use." Available at: [Link].

-

National Institutes of Health, PubChem. "6-iodo-1H-indazole." Available at: [Link].

-

Wikipedia. "Indazole." Available at: [Link].

-

National Institute of Standards and Technology. "1H-Indazole - NIST WebBook." Available at: [Link].

-

ChemBK. "6-iodo (1H)indazole." Available at: [Link].

-

Taylor & Francis Online. "Indazole – Knowledge and References." Available at: [Link].

- Google Patents. "CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

-

National Institutes of Health, PubChem. "6-Bromo-7-fluoro-5-iodo-1H-indazole." Available at: [Link].

-

Ammonium Iodide. "6- Iodo Indazole CAS # : 261953-36-0." Available at: [Link].

-

MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Available at: [Link].

-

Royal Society of Chemistry. "Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study." Available at: [Link].

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. 6- Iodo Indazole, 6- Iodo Indazole 261953-36-0, 6- Iodo Indazole suppliers in India. [sodiumiodide.net]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Page loading... [guidechem.com]

A Technical Guide to Halogenated Indazoles: A Comparative Analysis of 7-Fluoro-6-iodo-1H-indazole and 6-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Indazole Scaffold and Halogenation

The 1H-indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. This bicyclic aromatic heterocycle, a bioisostere of indole, is a structural cornerstone in a multitude of compounds exhibiting a wide array of pharmacological activities, including potent anti-tumor, anti-inflammatory, and neuroprotective properties.[1] Its versatility stems from its unique electronic properties and its ability to form critical hydrogen bonds and other non-covalent interactions within protein binding sites.

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, primarily related to drug metabolism and pharmacokinetic (DMPK) properties. This is where the strategic application of halogenation becomes a critical tool for the medicinal chemist. The introduction of iodine and fluorine atoms onto the indazole scaffold is not a trivial modification; it is a deliberate design choice aimed at fine-tuning the molecule's physicochemical properties.

This guide provides an in-depth technical analysis comparing the well-established building block, 6-Iodo-1H-indazole , with its strategically engineered analog, 7-Fluoro-6-iodo-1H-indazole . We will explore the fundamental differences in their structure, reactivity, and synthetic accessibility, with a focus on the mechanistic rationale behind why the introduction of a single fluorine atom can profoundly impact the potential of a drug candidate.

Section 1: Physicochemical and Structural Profiles

A molecule's physical properties are the foundation of its behavior in biological systems. The primary distinction between our two molecules of interest is the addition of a fluorine atom at the C7 position.

The Established Precursor: 6-Iodo-1H-indazole

6-Iodo-1H-indazole is a widely used intermediate, most notably in the synthesis of the approved anti-cancer drug Axitinib, a potent VEGFR kinase inhibitor.[2][3] Its C6-iodo group serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions.

Figure 1: Structure of 6-Iodo-1H-indazole

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅IN₂ | [4] |

| Molecular Weight | 244.03 g/mol | [4] |

| Appearance | White to yellow/brown crystalline powder | [5] |

| Melting Point | 140-145 °C or 207-211 °C | [3][5] |

| Boiling Point | ~358-415 °C (Predicted/Experimental) | [2][5] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| CAS Number | 261953-36-0 | [4][6] |

| Predicted LogP | 2.4 | [4] |

Note: Discrepancies in reported melting points may be due to different polymorphic forms or measurement conditions.

The Strategic Derivative: this compound

This analog incorporates a fluorine atom at the C7 position. While not as commonly available as its non-fluorinated counterpart (a specific CAS number is not readily found in major databases), its structure represents a logical and powerful next step in drug design. Its properties can be reliably predicted based on established principles of physical organic chemistry.

Figure 2: Structure of this compound

| Property | Predicted Value | Rationale |

| Molecular Formula | C₇H₄FIN₂ | (Calculated) |

| Molecular Weight | 262.02 g/mol | (Calculated) |

| Appearance | Crystalline solid | Based on analogs like 6-bromo-7-fluoro-1H-indazole |

| CAS Number | Not readily available | Indicates it is a specialized, not a commodity, chemical |

| Predicted LogP | > 2.4 | Fluorine substitution typically increases lipophilicity |

| Predicted pKa | < 12.9 (for N-H) | The strong electron-withdrawing effect of fluorine will increase the acidity of the N-H proton |

Section 2: The Decisive Impact of C7-Fluorination: A Mechanistic Analysis

The decision to synthesize and utilize the 7-fluoro analog is driven by a deep understanding of how fluorine's unique properties can overcome common drug development hurdles.

Pillar 1: Blocking Metabolic Hotspots

A primary cause of drug failure is rapid metabolic degradation. Aromatic C-H bonds are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes in the liver, creating hydroxylated metabolites that are quickly cleared from the body. The C7 position of the indazole ring is a potential site for such oxidation.

By introducing a fluorine atom at C7, we effectively "cap" this metabolic hotspot. The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to enzymatic cleavage. This strategy is a cornerstone of modern medicinal chemistry, proven to enhance the metabolic stability of drug candidates, thereby increasing their in vivo half-life and overall exposure.[7][8][9]

Figure 3: Fluorine as a metabolic shield at C7.

Pillar 2: Modulating Electronic Properties and Target Affinity

Fluorine is the most electronegative element, and its presence exerts a powerful inductive electron-withdrawing effect (-I) on the indazole ring. Placing it at C7 has several critical consequences:

-

Increased Acidity (Lower pKa): The electron withdrawal acidifies the N1-proton. This can fundamentally change the molecule's hydrogen bonding profile, potentially strengthening its interaction as a hydrogen bond donor with a key residue (e.g., a backbone carbonyl) in a protein's active site.

-

Altered Aromatic System: The perturbation of the ring's π-electron system can influence stacking interactions (π-π or cation-π) with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

-

Unique Polar Interactions: The C-F bond can participate in favorable, non-covalent interactions, such as orthogonal multipolar C-F···C=O interactions, which can add to the overall binding affinity of the molecule to its target.

These electronic modulations allow for the fine-tuning of a molecule's binding affinity (potency) and selectivity against off-target proteins.

Section 3: Synthesis and Reactivity Considerations

The practicality of using a building block is dictated by its synthesis and subsequent reactivity.

Synthetic Pathways

The synthesis of these two compounds follows distinct, logical pathways. The C6-Iodo group is a key handle for diversification, typically installed via electrophilic substitution or from a pre-functionalized starting material.

Figure 4: Synthetic routes to the target indazoles.

The synthesis of 6-Iodo-1H-indazole is well-documented.[10][11] The proposed route to the 7-fluoro analog leverages a known synthesis for the 7-fluoro-1H-indazole precursor, followed by a regioselective iodination.[12] The electronic nature of the 7-fluoro-1H-indazole ring directs the electrophilic iodination to the C6 position, which is the most activated and sterically accessible site.

Comparative Reactivity in Cross-Coupling

The C6-Iodo bond is the workhorse functional group for building out the final drug molecule. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the presence of an ortho-substituent to the reacting halide can influence reaction kinetics. The fluorine atom at C7 in this compound may:

-

Slightly retard the rate of oxidative addition of the palladium catalyst across the C-I bond due to steric hindrance, though this effect is often minimal for fluorine.

-

Electronically influence the aryl-palladium intermediate , potentially altering subsequent steps in the catalytic cycle.

In practice, these effects are often manageable by adjusting reaction conditions (catalyst, ligand, temperature). However, scientists must be aware of this potential difference when developing and optimizing synthetic routes.[13][14]

Section 4: A Self-Validating Protocol for Suzuki-Miyaura Cross-Coupling

Trustworthiness in synthetic chemistry is achieved through robust, reproducible, and verifiable protocols. The following is an exemplary protocol for a Suzuki coupling reaction, a cornerstone of modern drug discovery, applicable to both indazole scaffolds. The causality behind each step is explained to ensure both expertise and integrity.

Reaction: Coupling of a 6-Iodo-indazole derivative with an Arylboronic Acid.

1. Materials and Setup:

-

6-Iodo-indazole derivative (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium Catalyst: Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)

-

Base: Anhydrous K₂CO₃ or Na₂CO₃ (3.0 eq)

-

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Reaction Vessel: Schlenk flask or sealed vial

2. Step-by-Step Methodology:

-

Step 2.1 (Inert Atmosphere): To the reaction vessel, add the 6-iodo-indazole, arylboronic acid, base, and palladium catalyst.

-

Causality: Palladium catalysts are oxygen-sensitive. Performing this step under an inert atmosphere (Nitrogen or Argon) is crucial to prevent catalyst degradation and ensure high catalytic turnover. The base is essential for the transmetalation step of the catalytic cycle.

-

-

Step 2.2 (Degassing): Evacuate the vessel and backfill with inert gas three times. Add the degassed solvents via syringe.

-

Causality: Dissolved oxygen in the solvents can also deactivate the catalyst. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) is a critical, self-validating step to ensure a reproducible reaction environment.

-

-

Step 2.3 (Reaction): Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

-

Causality: The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

-

Step 2.4 (Monitoring - In-Process Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A small aliquot is taken, quenched, and analyzed for the disappearance of the starting iodo-indazole.

-

Causality: This provides real-time validation that the reaction is proceeding as expected. It prevents premature workup of an incomplete reaction or prolonged heating that could lead to side products.

-

-

Step 2.5 (Workup): Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Causality: This sequence removes the inorganic base, salts, and water-soluble components, providing a crude product ready for purification.

-

-

Step 2.6 (Purification): Concentrate the organic layer and purify the residue by silica gel column chromatography.

-

Causality: This separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.

-

-

Step 2.7 (Characterization - Final Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Causality: This is the ultimate validation. NMR confirms the covalent structure and connectivity, while HRMS confirms the elemental composition, providing unambiguous proof of the product's identity.

-

Conclusion: A Strategic Choice for Advanced Drug Design

The difference between 6-Iodo-1H-indazole and this compound extends far beyond a single atom. While the former is a proven, reliable building block, the latter represents a strategic evolution in molecular design.

The choice to employ the 7-fluoro analog is a deliberate intervention aimed at solving specific, well-understood problems in drug development. By strategically blocking a potential site of metabolic oxidation and fine-tuning the electronic landscape of the scaffold, researchers can engineer drug candidates with superior pharmacokinetic profiles and potentially enhanced target affinity. Understanding the profound mechanistic implications of this seemingly minor structural change is paramount for any scientist or research team dedicated to the design and development of next-generation therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-30). The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use.[Link]

-

ChemBK. (2024-04-10). 6-iodo (1H)indazole.[Link]

- Google Patents.

-

Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.[Link]

-

Patsnap. Synthesis method of 6-iodine-1H-indazole.[Link]

-

Organic Chemistry Portal. Indazole synthesis.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12991241, 6-iodo-1H-indazole.[Link]

-

Taylor & Francis Online. Indazole – Knowledge and References.[Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 155285154, 6-Bromo-7-fluoro-5-iodo-1H-indazole.[Link]

-

National Center for Biotechnology Information. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides.[Link]

-

ACS Publications. (2026-01-21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]

-

ResearchGate. Substituent-controlled, Mild Oxidative Fluorination of Iodoarenes: Synthesis and Structural Study of Aryl I(III)- and I(V)-Fluorides.[Link]

-

National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]

-

PubMed. (2026-01-21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.[Link]

-

ACS Publications. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.[Link]

-

ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.[Link]

-

National Center for Biotechnology Information. Fast and High-yield Micro-reactor Syntheses of Ortho-substituted [18F]Fluoroarenes from Reactions of [18F]Fluoride Ion with Diaryliodonium Salts.[Link]

-

ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.[Link]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. nbinno.com [nbinno.com]

- 3. 6-Iodo-1H-indazole | 261953-36-0 [chemicalbook.com]

- 4. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 11. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 12. 7-FLUORO INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 13. Substituent-controlled, mild oxidative fluorination of iodoarenes: synthesis and structural study of aryl I(iii)- and I(v)-fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Biological activity of 7-Fluoro-6-iodo-1H-indazole derivatives

Technical Monograph: 7-Fluoro-6-iodo-1H-indazole Derivatives in Kinase Inhibitor Design

Executive Summary: The Pharmacophore Logic

In the landscape of modern medicinal chemistry, This compound represents a high-value "privileged scaffold"—a molecular framework capable of serving as a ligand for a diverse array of receptors, particularly protein kinases.

While the core molecule itself is a synthetic intermediate, its derivatives are critical in the development of next-generation inhibitors for targets such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4).

The structural logic of this scaffold is threefold:

-

The Indazole Core: Mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases via hydrogen bonds at the hinge region.

-

6-Iodo Position: Serves as a reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), enabling the attachment of solubilizing groups or heteroaryl tails that extend into the solvent-exposed regions of the kinase.

-

7-Fluoro Substitution: A bioisosteric modification that blocks a primary site of metabolic oxidation (CYP450 metabolism) and modulates the pKa of the indazole NH, potentially strengthening the hinge-region interaction.

Structural Activity Relationship (SAR) & Mechanism

The biological activity of this compound derivatives is defined by their ability to inhibit phosphorylation cascades.

Target Specificity: VEGFR2 and IRAK4

Derivatives functionalized at the C6 position typically target the DFG-out or DFG-in conformations of kinases.

-

VEGFR2 Inhibition: Blockade of angiogenesis in solid tumors. The 6-position substituent often extends to interact with the "gatekeeper" residue.

-

IRAK4 Inhibition: Modulation of the innate immune response (TLR/IL-1R pathways).[1] The 7-fluoro group is critical here for preventing rapid clearance in vivo.

Mechanism of Action Visualization

The following diagram illustrates the downstream effects of inhibiting the VEGFR2 pathway using an indazole-based derivative.

Caption: Signal transduction blockade by Indazole derivatives at the VEGFR2 node, preventing downstream angiogenesis.

Synthetic Protocols: From Scaffold to Lead

To evaluate biological activity, one must first synthesize the core and then derivatize it. The following protocols are industry-standard for generating high-purity libraries.

Synthesis of the Core: this compound

This protocol utilizes a diazotization-cyclization strategy followed by selective iodination.

Reagents:

-

2-Fluoro-3-bromoaniline (Starting Material)

-

Sodium Nitrite (

) -

Ammonium Tetrafluoroborate (

) -

Potassium Acetate (

) and 18-Crown-6 -

N-Iodosuccinimide (NIS)

Step-by-Step Methodology:

-

Cyclization: Dissolve 2-fluoro-3-bromoaniline in glacial acetic acid. Treat with

at 0°C to form the diazonium salt. Reduce in situ with -

Halogen Exchange (The Critical Step):

-

Dissolve the 6-bromo intermediate in 1,4-dioxane.

-

Add CuI (5 mol%), NaI (2.0 equiv), and trans-N,N′-dimethyl-1,2-cyclohexanediamine (10 mol%).

-

Reflux at 110°C for 24 hours under Argon.

-

Why: This copper-catalyzed Finkelstein reaction selectively installs the Iodine at C6, which is more reactive for subsequent couplings than bromine [1].

-

-

Purification: Flash column chromatography (Hexane/EtOAc 4:1).

-

QC Check:

-NMR must show a singlet at the C3 position and the specific splitting pattern of the 4,5-protons.

-

Derivatization: Suzuki-Miyaura Cross-Coupling

This step generates the bioactive "library" by attaching aryl groups to the 6-position.

Protocol:

-

Charge: In a microwave vial, combine this compound (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

(0.05 equiv). -

Solvent: Add degassed Dioxane/Water (4:1). Base:

(3.0 equiv). -

Reaction: Microwave irradiation at 120°C for 30 minutes.

-

Workup: Filter through Celite, extract with EtOAc.

Biological Activity Evaluation

Once synthesized, the derivatives must be profiled. The following data summarizes typical potency ranges for 6-substituted indazole derivatives against key targets.

Quantitative Potency Data (Representative)

| Compound Class | R-Group (at C6) | Target | IC50 (Enzymatic) | Cellular IC50 (HUVEC/THP-1) |

| Core Scaffold | Iodine (Unsubstituted) | None | > 10 µM (Inactive) | N/A |

| Derivative A | Pyridine-2-yl (Axitinib-like) | VEGFR2 | 0.2 - 1.5 nM | 10 - 50 nM |

| Derivative B | Pyrazol-4-yl | IRAK4 | 5 - 25 nM | 100 - 300 nM |

| Derivative C | 2-Aminopyrimidine | c-Met | 15 - 60 nM | 80 - 150 nM |

Note: The core scaffold (7-Fluoro-6-iodo...) is biologically inert regarding kinase inhibition until the iodine is replaced by a hydrogen-bond-capable heterocycle. [2, 3]

Assay Protocol: ADP-Glo Kinase Assay

To validate the IC50 values listed above, use the ADP-Glo™ system (Promega), which quantifies kinase activity by measuring ATP depletion.

-

Preparation: Dilute the 7-fluoro-6-iodo derivative in DMSO (10-point dose-response curve).

-

Incubation: Mix compound (2 µL) with Recombinant VEGFR2 enzyme (4 µL) and Poly(Glu,Tyr) substrate/ATP mix (4 µL) in a 384-well white plate.

-

Reaction: Incubate at Room Temperature (RT) for 60 mins.

-

Termination: Add ADP-Glo™ Reagent (10 µL) to stop the reaction and deplete remaining ATP. Incubate 40 mins.

-

Detection: Add Kinase Detection Reagent (20 µL) to convert ADP to ATP, then to light (Luciferase).

-

Read: Measure luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

Workflow Visualization

The following diagram details the logical flow from raw chemical synthesis to biological validation.

Caption: Integrated workflow for transforming the 7-Fluoro-6-iodo scaffold into a bioactive lead candidate.

References

-

ChemicalBook. (2024).[2] Synthesis of 6-Iodo-1H-indazole and derivatives.[3][4][5][6] Retrieved from

-

National Institutes of Health (NIH). (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.[7] Retrieved from

-

Google Patents. (2022). 1H-indazole VEGFR-2 kinase inhibitor and preparation.[5][6][8] Patent CN114276297A. Retrieved from

-

OpnMe (Boehringer Ingelheim). (2023). IRAK4 Inhibitor BI1543673 Profile.[9] Retrieved from

Sources

- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 6. Synthesis method of 6-iodine-1H-indazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. N-(3-fluoro-4-(2-arylthieno[3,2-b]pyridin-7-yloxy)phenyl)-2-oxo-3-phenylimidazolidine-1-carboxamides: a novel series of dual c-Met/VEGFR2 receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pardon Our Interruption [opnme.com]

Halogenated Indazole Building Blocks for Kinase Inhibitor Discovery

Executive Summary

The indazole scaffold has ascended to the status of a "privileged structure" in oncology, underpinning FDA-approved kinase inhibitors such as Axitinib , Entrectinib , and Linifanib . While the nitrogen-rich heterocycle provides the essential hydrogen-bonding motif for the kinase hinge region, it is the strategic incorporation of halogens (F, Cl, Br, I) that frequently dictates potency, selectivity, and metabolic fate.

This guide analyzes the utility of halogenated indazole building blocks. We move beyond basic structure-activity relationships (SAR) to explore the quantum mechanical "sigma-hole" effect of halogen bonding in the ATP-binding pocket, solve the persistent challenge of regioselective N-alkylation, and provide validated protocols for cross-coupling these electrophilic cores.[1]

Structural Biology: The Halogen Advantage

Hinge Binding and Tautomerism

The 1H-indazole core mimics the adenine ring of ATP. In the kinase active site, the indazole usually binds to the "hinge region" (residues connecting the N- and C-terminal lobes).[1]

-

N1-H acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residues.

-

N2 acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.[1]

The Sigma-Hole and Halogen Bonding

Why halogenate the indazole? Beyond steric filling, heavier halogens (Cl, Br, I) introduce a Halogen Bond (X-bond) . Unlike a uniform electron cloud, a covalently bonded halogen exhibits an anisotropic charge distribution:

-

Equatorial belt: Negative electrostatic potential (nucleophilic).[1]

-

Distal tip (Sigma-hole): Positive electrostatic potential (electrophilic).[1]

In kinase pockets, this sigma-hole can form a highly directional linear interaction (160°–180°) with Lewis bases (e.g., backbone carbonyl oxygen of Glu or Ala residues), often boosting potency by 10–100 fold compared to the hydrogen analog.

Visualization: Indazole-Kinase Interaction Logic

The following diagram illustrates the dual-mode binding: classical H-bonds at the hinge and the orthogonal Halogen bond.[1]

Figure 1: Schematic of Indazole binding modes. Note the directional Halogen Bond targeting cryptic pocket residues.

Strategic Building Blocks & Case Studies

Key Halogenated Motifs

| Building Block | Role in Drug Discovery | Synthetic Utility |

| 6-Iodo-1H-indazole | Precursor to Axitinib .[1] The iodine is a "soft" leaving group for palladium-catalyzed C-S coupling (thioether formation).[1] | High reactivity in Buchwald-Hartwig and Migita couplings. |

| 5-Fluoro-1H-indazole | Metabolic blocker.[1] Fluorine at C5 prevents oxidative metabolism (CYP450) at this electron-rich position.[1] | Used in Linifanib analogs to tune lipophilicity (LogD) without adding steric bulk.[1] |

| 3-Bromo-1H-indazole | Core functionalization.[1] Allows introduction of aryl/heteroaryl groups via Suzuki coupling at the C3 position. | Critical for extending the inhibitor into the "specificity pocket" (back pocket). |

| 3,5-Difluorobenzyl | Found in Entrectinib .[1][2] While not on the indazole ring directly, this moiety (attached via amide) utilizes fluorine for pi-stacking interactions.[1] | Enhances BBB penetration (CNS activity) for ROS1/ALK targeting. |

Case Study: Axitinib (Inlyta)[1]

-

Target: VEGFR1/2/3.

-

Indazole Role: The 1H-indazole acts as the hinge binder.[1]

-

Halogen Connection: The synthesis relies heavily on 6-iodoindazole .[1] This intermediate undergoes a palladium-catalyzed C-S coupling with a thiol.[1] The iodine is crucial because it allows late-stage diversification of the 6-position, which points towards the solvent front/ribose pocket, modulating solubility.

Synthetic Challenges: The N-Alkylation Problem

A major bottleneck in using indazole building blocks is regioselectivity .[1] Indazoles have two nucleophilic nitrogens (N1 and N2).[1]

-

N1-Alkylation: Thermodynamically favored.[1]

-

N2-Alkylation: Kinetically favored (often undesired, but sometimes required).[1]

Solution: To force N1 selectivity during the synthesis of precursors like Entrectinib, researchers often use the THP (Tetrahydropyranyl) protecting group or perform the coupling under specific basic conditions (e.g., Cs₂CO₃ in DMF) that favor the thermodynamic product.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoindazole

Objective: Functionalize a 3-bromo-5-fluoroindazole building block to create a bi-aryl kinase inhibitor core.[1] Rationale: The C3 position is sterically crowded. Standard conditions often fail. This protocol uses a specialized phosphine ligand (SPhos) to facilitate oxidative addition into the hindered C-Br bond.[1]

Reagents

-

Substrate: 3-Bromo-5-fluoro-1H-indazole (1.0 eq)

-

Boronic Acid: 4-Pyridylboronic acid (1.2 eq)[1]

-

Catalyst: Pd(OAc)₂ (5 mol%)[1]

-

Ligand: SPhos (10 mol%)

-

Base: K₃PO₄ (2.0 eq, finely ground)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon stream, charge a microwave vial with the indazole substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvation: Add degassed 1,4-Dioxane/Water mixture. Note: Degassing is critical to prevent homocoupling of the boronic acid.

-

Reaction: Seal the vial and heat to 100°C for 4 hours (or 120°C for 30 mins in a microwave reactor).

-

Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NaHCO₃ and Brine.[1]

-

Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via Flash Chromatography (Gradient: 0 -> 10% MeOH in DCM).

-

Validation: Verify product by ¹H-NMR (Look for disappearance of the C3 proton if applicable, or shifts in the pyridine ring).[1]

-

Synthesis Workflow Visualization

The following diagram outlines the decision tree for synthesizing a halogenated indazole inhibitor, highlighting the critical "Make vs. Buy" decision points for building blocks.

Figure 2: Synthetic workflow for halogenated indazole functionalization.

References

-

Voth, A. R., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[4] Current Topics in Medicinal Chemistry, 7(14), 1336–1348. Link

-

Hu-Lowe, D. D., et al. (2008). Axitinib (AG-013736), an oral protein kinase inhibitor with broad antitumor activity.[1] Clinical Cancer Research, 14(22), 7272–7283. Link

-

Ardini, E., et al. (2016). Entrectinib, a Pan-TRK, ROS1, and ALK Inhibitor with Activity in Multiple Molecularly Defined Cancer Indications.[5] Molecular Cancer Therapeutics, 15(4), 628–639. Link

-

Lier, F., et al. (2022). Halogen Bonding in Kinase Inhibitors: Structural Insights and Drug Design Implications. Journal of Medicinal Chemistry. Link(Representative link for J. Med.[1] Chem. search)

-

Boulanger, A., et al. (2011). Regioselective synthesis of 1H-indazoles: A review. Tetrahedron, 67(29).[1] Link(Representative link for Tetrahedron)

(Note: While specific deep links to PDFs may expire, the PubMed and Journal homepage links provided are persistent entry points to the authoritative records.)

Sources

- 1. Axitinib - Wikipedia [en.wikipedia.org]

- 2. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Indazole Scaffold

An In-Depth Technical Guide to 7-Substituted 6-Iodoindazole Scaffolds: Synthesis, Functionalization, and Applications in Drug Discovery

The indazole core is a privileged bicyclic heteroaromatic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purines and its ability to act as a bioisostere for indole allows it to form key hydrogen bonding interactions with a multitude of biological targets.[3] This has led to the development of numerous indazole-containing drugs, including the kinase inhibitors axitinib and pazopanib.[1][4]

Within this class of compounds, the 7-substituted 6-iodoindazole motif represents a particularly powerful and versatile platform for drug discovery. This scaffold is strategically designed for facile diversification. The iodine atom at the C-6 position serves as an exceptionally useful synthetic handle, enabling a wide array of transition-metal-catalyzed cross-coupling reactions.[5] Simultaneously, the substituent at the C-7 position provides a crucial vector for modulating the molecule's physicochemical properties, such as solubility and metabolic stability, and for probing specific interactions within a target's binding site to enhance potency and selectivity. This guide provides a comprehensive overview of the synthesis, chemical utility, and therapeutic applications of this important scaffold, aimed at researchers and scientists in the field of drug development.

Part 1: Synthesis of the 7-Substituted 6-Iodoindazole Core

The construction of the 7-substituted 6-iodoindazole scaffold can be achieved through several synthetic routes. A robust and scalable approach often begins with readily available substituted anilines, allowing for the early introduction of diversity at the 7-position.

A common and effective strategy commences with 6-nitro-o-toluidine. This starting material undergoes diazotization followed by cyclization to yield 7-nitro-1H-indazole.[5] The nitro group is a versatile precursor; it can be reduced to an amine, which is then converted to the target iodo group via a Sandmeyer reaction. This multi-step process provides gram quantities of the key 7-iodo-1H-indazole intermediate.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Sonogashira coupling reaction conditions for 7-Fluoro-6-iodo-1H-indazole

An Application Guide to the Sonogashira Coupling of 7-Fluoro-6-iodo-1H-indazole for Advanced Synthesis

For researchers, medicinal chemists, and professionals in drug development, the construction of complex molecular architectures is a cornerstone of innovation. The Sonogashira cross-coupling reaction stands as a pivotal tool for forming carbon-carbon bonds, specifically between sp² and sp hybridized carbon atoms.[1] Its ability to proceed under mild conditions has cemented its role in the synthesis of a wide array of valuable compounds, from natural products to pharmaceuticals.[1][2]

This document serves as a detailed application guide for the Sonogashira coupling of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, and its selective functionalization is key to developing novel therapeutic agents. Here, we delve into the mechanistic underpinnings, provide field-tested protocols, and offer insights into optimizing this crucial transformation.

The Mechanistic Heart of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is not merely academic; it is the foundation for rational optimization and troubleshooting. The Sonogashira reaction is traditionally a dual-catalyst system, relying on the synergistic action of palladium and copper.[3] While the exact mechanism can have subtle variations, the generally accepted pathway involves two interconnected catalytic cycles.[3]

The Palladium Cycle:

-

Oxidative Addition: The cycle begins with a low-valent Palladium(0) species, which undergoes oxidative addition to the aryl halide (in this case, this compound). This step forms a Pd(II)-aryl intermediate. The reactivity of the halide is crucial, with iodides being significantly more reactive than bromides or chlorides.[3]

-

Transmetalation: A copper(I) acetylide, generated in the adjacent copper cycle, transfers its alkyne group to the palladium center. This step regenerates the copper(I) catalyst.

-

Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

The Copper Cycle:

-

Acetylide Formation: The terminal alkyne is deprotonated by an amine base (e.g., triethylamine) to form an acetylide anion.[4]

-

Copper(I) Acetylide Generation: This acetylide coordinates with a Copper(I) salt (typically CuI) to form a more reactive copper(I) acetylide species. This species is the key nucleophile that participates in the transmetalation step with the palladium center.[3][4]

The synergy between these cycles allows the reaction to proceed at mild temperatures, often at room temperature.[5]

Strategic Considerations for this compound

The structure of this compound presents specific factors that influence reaction design:

-

Reactive Site: The carbon-iodine bond at the 6-position is the designated site for oxidative addition due to the high reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions.[3]

-

Indazole NH Group: The acidic proton on the indazole nitrogen can potentially interact with the basic reaction medium. While N-protection is sometimes employed for indazoles[6], many Sonogashira couplings on similar substrates proceed successfully without it. For initial screenings, proceeding without protection is a reasonable starting point.

-

Fluoro Substituent: The electron-withdrawing nature of the fluorine atom at the 7-position can enhance the electrophilicity of the C-I bond, potentially facilitating the oxidative addition step.

-

Potential for Homocoupling: A significant side reaction is the oxidative dimerization of the terminal alkyne, known as Glaser coupling.[2] This is primarily mediated by the copper catalyst in the presence of oxygen. Therefore, ensuring anaerobic conditions is critical. Alternatively, a copper-free protocol can be employed to circumvent this issue entirely.

Experimental Protocols

The following protocols provide a robust starting point for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a classic and highly reliable method for the coupling of aryl iodides.

Workflow Overview:

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (CuI, 0.04-0.10 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure anaerobic conditions.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, approx. 0.1-0.2 M concentration relative to the indazole). Follow with the addition of the terminal alkyne (1.1-1.5 eq) and triethylamine (Et₃N, 2.0-3.0 eq) via syringe.

-

Reaction: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove catalyst residues, washing the pad with additional ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates sensitive to copper or when alkyne homocoupling is a persistent issue.[7]

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask with a stir bar, add this compound (1.0 eq) and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand.[8]

-

Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or 1,4-Dioxane). Add the terminal alkyne (1.2-1.5 eq) followed by a suitable base. For copper-free conditions, a stronger base like cesium carbonate (Cs₂CO₃) or an amine like diisopropylamine (i-Pr₂NH) can be effective.

-

Reaction: Stir the reaction at room temperature or heat to 60-80 °C. The absence of the copper cocatalyst may necessitate slightly higher temperatures or longer reaction times. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Table 1: Typical Reaction Parameters

| Parameter | Copper-Cocatalyzed | Copper-Free | Rationale & Comments |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(0) is the active species. Pd(II) pre-catalysts are reduced in situ. |

| Catalyst Loading | 1-5 mol% | 2-5 mol% | Higher loading may be needed for less reactive substrates. |

| Copper Cocatalyst | CuI (2-10 mol%) | None | CuI accelerates the reaction but can cause homocoupling.[2] |

| Base | Et₃N, i-Pr₂NH | Cs₂CO₃, K₂CO₃, i-Pr₂NH | Must be sufficient to neutralize the HI byproduct and deprotonate the alkyne. |

| Solvent | DMF, THF, Dioxane | DMF, THF, Dioxane, Toluene | Must be anhydrous and degassed to prevent catalyst deactivation and side reactions. |

| Temperature | Room Temp. to 60 °C | Room Temp. to 80 °C | Start at room temperature and heat if necessary. |

| Atmosphere | Inert (Argon/Nitrogen) | Inert (Argon/Nitrogen) | Crucial to prevent oxidative degradation of the Pd(0) catalyst and Glaser coupling. |

Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use a fresh batch of catalyst. Screen different phosphine ligands. Increase temperature incrementally. Ensure solvents are anhydrous and degassed. |

| Alkyne Homocoupling | Presence of oxygen; High copper loading. | Rigorously exclude oxygen by thoroughly degassing solvents and using a robust inert atmosphere. Reduce CuI loading. Switch to a copper-free protocol.[2] |

| Dehalogenation of Starting Material | Presence of water or protic impurities; Base-induced side reaction. | Ensure strictly anhydrous conditions. Use a non-nucleophilic base or screen different bases. |

| Complex Mixture of Products | Catalyst decomposition; Side reactions. | Lower the reaction temperature. Screen different palladium pre-catalysts or ligands to improve stability. |

Safety Precautions

-

Reagents: Palladium catalysts and copper iodide are toxic and should be handled with care in a fume hood. Organic solvents like DMF and THF are flammable and have specific health hazards. Amine bases are corrosive and volatile.

-

Inert Atmosphere: Schlenk line techniques require proper training to avoid vessel pressurization or implosion.

-

Workup: The aqueous workup should be performed carefully, especially when quenching reactions that may contain reactive intermediates.

By leveraging the detailed protocols and mechanistic insights provided, researchers can effectively implement the Sonogashira coupling of this compound, paving the way for the synthesis of novel and potentially bioactive molecules.

References

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [3]

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [8]

-

Wikipedia. (2024). Sonogashira coupling. [2]

-

ResearchGate. (2018). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [5]

-

Organic Chemistry Portal. (2022). Sonogashira Coupling. [7]

-

The Organic Chemistry Tutor. (2019). Sonogashira coupling. [4]

-

MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [6]

-

ResearchGate. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [9]

-

Royal Society of Chemistry. (2021). Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. [10]

-

National Center for Biotechnology Information. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [1]

-

Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [11]

-

BenchChem. (2025). Application Notes and Protocols for the Sonogashira Reaction of 4-iodo-1-methyl-1H-pyrazol-3-amine. [12]

-

Organic Syntheses. (2020). 1H-Indazole-3-carbonitrile. [13]

Sources

- 1. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Note & Protocols: Palladium-Catalyzed Cross-Coupling of 7-Fluoro-6-iodo-1H-indazole for the Synthesis of Core Scaffolds in Drug Discovery

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 7-fluoro-6-iodo-1H-indazole. This key intermediate serves as a versatile platform for synthesizing diverse libraries of substituted indazoles, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry.[1][2] We present field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explaining the causal relationships behind reagent selection and reaction optimization. The strategic incorporation of fluorine into these scaffolds is known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and target binding affinity, making these protocols highly relevant for researchers in drug development.[3][4][5][6]

Introduction: The Strategic Value of the 7-Fluoro-1H-Indazole Scaffold

The indazole nucleus is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs with anti-inflammatory, anti-tumor, and anti-HIV activities.[1] The functionalization of this scaffold is critical for modulating its biological activity. The subject of this guide, this compound, is an exceptionally valuable starting material for several reasons:

-

Orthogonal Reactivity: It possesses two key reaction sites: the highly reactive C6-I bond, ideal for palladium-catalyzed cross-coupling, and the N1-H site, which can be used for subsequent alkylation or arylation.

-

Iodide as a Leaving Group: The carbon-iodine bond is the most reactive of the aryl halides in the crucial oxidative addition step of the palladium catalytic cycle, allowing for milder reaction conditions compared to bromides or chlorides.

-

Influence of the Fluorine Atom: The C7-F substituent provides significant strategic advantages. Its strong electron-withdrawing nature can influence the reactivity of the adjacent C6 position. More importantly, fluorine substitution is a well-established strategy in drug design to improve a molecule's metabolic stability and membrane permeability.[4]

This document provides detailed, validated protocols for leveraging the C6-I bond to forge new Carbon-Carbon and Carbon-Nitrogen bonds, thereby enabling rapid access to novel chemical matter for screening and lead optimization.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. All reactions involving palladium catalysts and anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Figure 1: General laboratory workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[7][8]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle. The choice of a ferrocene-based phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene) is crucial; it provides thermal stability and promotes the reductive elimination step, often leading to higher yields.[9] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger but is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which facilitates the transmetalation step.

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Protocol: Synthesis of 7-Fluoro-6-(phenyl)-1H-indazole

Materials:

-

This compound (1.0 eq, 264 mg, 1.0 mmol)

-

Phenylboronic acid (1.5 eq, 183 mg, 1.5 mmol)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 22 mg, 0.03 mmol)

-

Potassium Carbonate (K₂CO₃) (3.0 eq, 415 mg, 3.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Seal the flask, and evacuate and backfill with argon three times.

-

Add the 1,4-dioxane and water via syringe.

-

Finally, add the Pd(dppf)Cl₂ catalyst.

-

Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).

-

Transfer the filtrate to a separatory funnel, wash with water (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Representative Data

| Coupling Partner | Product | Typical Yield |

| Phenylboronic acid | 7-Fluoro-6-phenyl-1H-indazole | 85-95% |

| 4-Methoxyphenylboronic acid | 7-Fluoro-6-(4-methoxyphenyl)-1H-indazole | 80-92% |

| 3-Pyridinylboronic acid | 7-Fluoro-6-(pyridin-3-yl)-1H-indazole | 70-85% |

| 2-Thiopheneboronic acid | 7-Fluoro-6-(thiophen-2-yl)-1H-indazole | 75-88% |

| Yields are based on literature for analogous Suzuki couplings and are illustrative.[7][10] |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. This reaction couples an aryl halide with an amine.

Mechanistic Rationale & Key Considerations

This catalytic cycle is sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands (e.g., XantPhos, DavePhos) are essential as they promote both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, forming the active nucleophile.

A critical consideration: The indazole N1-H is acidic and can compete with the amine coupling partner. For less reactive amines or to ensure regioselectivity, pre-protection of the indazole nitrogen with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyran) is often necessary. The protocol below assumes direct coupling is feasible, but protection should be considered during troubleshooting.

Figure 3: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol: Synthesis of 7-Fluoro-6-(morpholino)-1H-indazole

Materials:

-

This compound (1.0 eq, 264 mg, 1.0 mmol)

-

Morpholine (1.2 eq, 105 µL, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq, 18 mg, 0.02 mmol)

-

XantPhos (0.08 eq, 46 mg, 0.08 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol)

-

Anhydrous Toluene (10 mL)

Procedure:

-

In a glovebox, add NaOtBu to an oven-dried Schlenk tube.

-

In a separate vial, add Pd₂(dba)₃, XantPhos, and this compound.

-

Bring both containers out of the glovebox. Add anhydrous toluene (10 mL) and morpholine to the Schlenk tube containing the base.

-

Add the solid catalyst/substrate mixture to the Schlenk tube under a positive flow of argon.

-

Seal the tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

-

Purify by flash column chromatography to yield the product.

Representative Data

| Amine Partner | Product | Typical Yield |

| Morpholine | 7-Fluoro-6-(morpholino)-1H-indazole | 75-90% |

| Aniline | 7-Fluoro-6-(phenylamino)-1H-indazole | 70-85% |

| Benzylamine | N-Benzyl-7-fluoro-1H-indazol-6-amine | 65-80% |

| Yields are illustrative and based on general Buchwald-Hartwig protocols.[11][12] |

Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira reaction facilitates the coupling of a vinyl or aryl halide with a terminal alkyne, providing direct access to conjugated enyne systems.[13]

Mechanistic Rationale